molecular formula C10H12N2 B561989 Anabaseine-d4 CAS No. 1020719-05-4

Anabaseine-d4

Cat. No.: B561989
CAS No.: 1020719-05-4
M. Wt: 164.244
InChI Key: AUBPMADJYNSPOA-AJEVBKBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Anabaseine-d4 exerts its effects by binding to nicotinic acetylcholine receptors in both the central and peripheral nervous systems. The iminium form of this compound has a higher binding affinity for receptors with an α7 subunit, as well as skeletal muscle receptors. Binding to these receptors causes depolarization of neurons and induces the release of neurotransmitters such as dopamine and norepinephrine .

Comparison with Similar Compounds

Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .

Biological Activity

Anabaseine-d4 is a deuterated derivative of anabaseine, an alkaloid primarily derived from certain marine worms and ants. This compound is structurally similar to nicotine and has significant biological activity, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and implications in scientific research.

Overview of this compound

  • Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and traceability in research applications.
  • CAS Number : 1020719-05-4
  • Classification : Alkaloid toxin

This compound primarily targets nAChRs, which are crucial for neurotransmission in both the central nervous system (CNS) and peripheral nervous system (PNS). The compound binds to these receptors in their iminium form, leading to the following effects:

  • Depolarization of Neurons : Binding to nAChRs results in neuronal depolarization, which triggers the release of neurotransmitters.
  • Influence on Cholinergic Pathways : It affects cholinergic signaling pathways involving acetylcholine, impacting various physiological functions such as muscle contraction and heart rate regulation.

Pharmacokinetics

This compound serves as an internal standard for quantifying anabasine levels in biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME).

ParameterValue
LD50 (Intravenous) 11 mg/kg - 16 mg/kg (mice)
Half-life Not extensively studied
Metabolism Primarily hepatic

Cellular Effects

This compound exhibits various cellular effects due to its action on nAChRs:

  • Neuromuscular Function : Enhances neuromuscular transmission by acting on peripheral nicotinic receptors.
  • Memory and Cognition : Research indicates potential cognitive enhancement effects, particularly relevant in conditions such as schizophrenia.

Case Studies and Research Findings

  • Cognitive Enhancement Studies :
    • A study investigated the effects of this compound on memory-related behaviors in animal models. Results indicated that low doses improved cognitive performance, while higher doses led to adverse effects such as anxiety and impaired learning abilities.
  • Toxicological Assessments :
    • Anabasine levels were assessed in various biological samples using LC-MS/MS. The analysis revealed that this compound can be reliably quantified alongside other nicotine-related compounds, providing insights into exposure levels among users of tobacco products .
  • Comparative Analysis with Nicotine :
    • In a comparative study, this compound was shown to have a similar but distinct binding profile compared to nicotine. This uniqueness may allow for specific therapeutic applications without the side effects commonly associated with nicotine .

Applications in Scientific Research

This compound has several applications across different fields:

  • Biochemistry : Used as a reference standard in mass spectrometry for quantifying nicotine-related compounds.
  • Neurobiology : Investigated for its role in modulating nAChR activity and its implications for neurodegenerative diseases.
  • Pharmacology : Explored for potential therapeutic uses in cognitive deficits associated with psychiatric disorders.

Comparison with Similar Compounds

CompoundStructural SimilarityPrimary Action
NicotineYesAgonist at nAChRs
AnabasineYesAgonist at nAChRs
GTS-21YesSelective α7 nAChR agonist

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Anabaseine-d4 critical for experimental design?

this compound (C₁₀H₈D₄N₂) is a deuterated analog of anabaseine, with a molecular weight of 164.240 g/mol. Key properties include:

  • LogP : 1.49 (indicating moderate lipophilicity, influencing membrane permeability in biological assays) .
  • Polar Surface Area (PSA) : 25.25 Ų (suggesting hydrogen-bonding potential, relevant for receptor interactions) . These parameters guide solvent selection, formulation design, and pharmacokinetic modeling.

Q. How is this compound synthesized and characterized in research settings?

Synthesis typically involves deuterium incorporation via catalytic exchange or custom organic synthesis. Characterization requires:

  • Mass Spectrometry (MS) : To confirm molecular weight (exact mass: 164.125 g/mol) and deuterium enrichment .
  • Nuclear Magnetic Resonance (NMR) : To verify structural integrity and isotopic labeling positions.
  • Chromatography (HPLC/GC) : To assess purity and stability under experimental conditions.

Q. What are the primary applications of this compound in neuropharmacological research?

this compound is used as a deuterated internal standard in mass spectrometry to quantify non-deuterated analogs in biological matrices. Its structural similarity to nicotine also makes it a tool for studying nicotinic acetylcholine receptor (nAChR) binding kinetics, leveraging isotopic labeling to minimize metabolic interference .

Advanced Research Questions

Q. How do deuterium isotopes in this compound influence its pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs?

Deuterium incorporation alters:

  • Metabolic Stability : Reduced CYP450-mediated oxidation due to the kinetic isotope effect (KIE), prolonging half-life .
  • Binding Affinity : Subtle changes in hydrogen-bonding interactions with nAChRs, requiring isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for precise measurement. Researchers must validate assays using deuterated controls to distinguish isotopic effects from experimental artifacts.

Q. What methodological strategies are recommended for resolving discrepancies in this compound’s bioactivity data across different studies?

Contradictions may arise from:

  • Isotopic Purity : Batch-to-batch variability in deuterium enrichment (validate via MS/NMR).
  • Assay Conditions : pH, temperature, or solvent effects on LogP and solubility (optimize using design-of-experiments frameworks) .
  • Receptor Heterogeneity : Subtype-specific nAChR responses (use siRNA knockdown or subtype-selective antagonists). Cross-validation with orthogonal techniques (e.g., electrophysiology vs. radioligand binding) is critical .

Q. How can researchers optimize isotopic labeling protocols for this compound to minimize interference in tracer studies?

Key considerations include:

  • Labeling Position : Prioritize non-reactive sites (e.g., aromatic deuterium vs. aliphatic) to maintain chemical stability.
  • Synthetic Yield : Balance deuterium incorporation efficiency with cost (e.g., catalytic deuteration vs. custom synthesis).
  • Analytical Sensitivity : Use high-resolution MS to detect isotopic dilution effects in complex matrices .

Q. Methodological Best Practices

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in preclinical models?

  • Nonlinear Regression : Fit sigmoidal curves to EC₅₀/IC₅₀ data (e.g., Hill equation).
  • Error Propagation : Account for uncertainties in deuterium enrichment and purity using Monte Carlo simulations .
  • Multivariate Analysis : Apply principal component analysis (PCA) to disentangle isotopic effects from biological variability .

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Materials Section : Specify synthetic routes, purification methods, and characterization data (e.g., NMR shifts, MS spectra) .
  • Data Availability : Deposit raw chromatographic or spectral data in public repositories (e.g., Zenodo).
  • Ethical Reporting : Disclose deuterium-related limitations (e.g., metabolic inertness assumptions) in the discussion .

Q. Tables for Quick Reference

Property Value Method Significance
Molecular Weight164.240 g/molMSConfirms isotopic labeling
LogP1.49HPLCPredicts membrane permeability
PSA25.25 ŲComputationalGuides receptor interaction studies

Properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPMADJYNSPOA-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661788
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-05-4
Record name (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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